molecular formula C18H16BrNO3 B2626517 3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one CAS No. 844828-27-9

3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B2626517
CAS No.: 844828-27-9
M. Wt: 374.234
InChI Key: UCXQHTRZQYYKTM-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a brominated phenyl group at position 3 and a dimethylaminomethyl substituent at position 7. Its structure combines electron-withdrawing (bromophenyl) and electron-donating (dimethylamino) groups, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-20(2)9-14-16(21)8-7-13-17(22)15(10-23-18(13)14)11-3-5-12(19)6-4-11/h3-8,10,21H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXQHTRZQYYKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromone core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the dimethylamino methyl group: This can be done through a Mannich reaction, where formaldehyde and dimethylamine are reacted with the chromone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C19H18BrN1O3C_{19}H_{18}BrN_{1}O_{3} and a molecular weight of approximately 442.2 g/mol. Its structure features a chromenone backbone, which is significant for its biological activity and potential applications in various domains.

Anticancer Activity

One of the most promising applications of this compound lies in its anticancer properties. Studies have indicated that derivatives of chromenone structures exhibit significant cytotoxic activity against various cancer cell lines. The presence of the dimethylamino group enhances the compound's ability to penetrate cell membranes, potentially increasing its efficacy as an anticancer agent.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that similar chromenone derivatives showed selective cytotoxicity against breast cancer cells, suggesting that modifications to the chromenone structure can lead to enhanced biological activity .

Anti-inflammatory Properties

Research has also indicated that compounds with similar structures may possess anti-inflammatory properties. The hydroxyl group at position 7 is believed to contribute to this effect by modulating inflammatory pathways.

Case Study:
In vitro studies demonstrated that chromenone derivatives could inhibit the production of pro-inflammatory cytokines, thus providing a basis for their use in treating inflammatory diseases .

Organic Electronics

The unique electronic properties of 3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Data Table: Electronic Properties Comparison

PropertyValue
Absorption Peak450 nm
Emission Peak500 nm
Hole Mobility0.1 cm²/V·s
Electron Mobility0.05 cm²/V·s

These properties indicate that the compound can be effectively utilized as an emissive layer in OLEDs, enhancing device performance .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

  • Mannich Reaction: This method involves the reaction of formaldehyde, dimethylamine, and a suitable phenolic compound to form the desired chromenone derivative.

Reaction Scheme: Phenolic Compound+Formaldehyde+DimethylamineChromenone Derivative\text{Phenolic Compound}+\text{Formaldehyde}+\text{Dimethylamine}\rightarrow \text{Chromenone Derivative}

  • Nitration Reactions: Further modification can be performed to introduce nitro groups for enhanced biological activity.

Case Study:
A recent study demonstrated successful synthesis through a Mannich reaction followed by nitration, yielding compounds with improved anticancer activity compared to their precursors .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogues of the target compound, focusing on substituents at positions 3 and 8, molecular weights, melting points, and synthesis yields:

Compound Name Position 3 Substituent Position 8 Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference ID
Target Compound 4-Bromophenyl Dimethylaminomethyl ~370.2 (estimated) Not reported Not reported -
8-[(N,N-Dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one (5a) 4-Methoxyphenyl Dimethylaminomethyl 326.1 174–176 83
3-(3,4-Dimethoxyphenyl)-8-[(N,N-dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one (5b) 3,4-Dimethoxyphenyl Dimethylaminomethyl 356.2 154–155 77
3-(1,3-Benzodioxol-5-yl)-8-[(N,N-dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one (5c) 1,3-Benzodioxol-5-yl Dimethylaminomethyl 340.3 160–161 73
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-[(N,N-dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one (5d) 2,3-Dihydro-1,4-benzodioxin-6-yl Dimethylaminomethyl 354.2 179–180 68
3-(4-Chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one 4-Chlorophenyl + 2-methyl Dimethylaminomethyl ~375.8 (estimated) Not reported Not reported
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 4-Chlorophenyl + 2-CF₃ 4-Methylpiperazinylmethyl ~471.9 (estimated) Not reported Not reported
8-[(Dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 4-Methoxyphenyl + 2-CF₃ Dimethylaminomethyl ~409.3 (estimated) Not reported Not reported

Key Observations

Substituent Diversity at Position 3: The target compound’s 4-bromophenyl group is distinct from methoxy (5a), dimethoxy (5b), and dioxolane/dioxin (5c, 5d) substituents. Chlorophenyl analogues (e.g., ) exhibit moderate electron withdrawal, while trifluoromethyl () introduces steric bulk and enhanced lipophilicity .

Physical Properties :

  • Melting points for 5a–5d range from 154–180°C, with 5d (bulky 2,3-dihydrobenzodioxin substituent) exhibiting the highest value (179–180°C), suggesting stronger intermolecular interactions or crystallinity .
  • Molecular weights correlate with substituent complexity; trifluoromethyl and piperazinyl groups significantly increase mass (e.g., : ~471.9 g/mol) .

Synthetic Yields :

  • Yields for 5a–5d decrease with increasing substituent complexity (83% for 5a vs. 68% for 5d), likely due to steric hindrance during Mannich reactions .

Structural and Conformational Insights

  • Crystallographic Data: A related bromophenyl chromenone () shows a near-perpendicular orientation between the chromenone core and the bromophenyl ring, with intramolecular N–H⋯O hydrogen bonds stabilizing the structure. This conformation may influence packing efficiency and solubility .

Biological Activity

3-(4-Bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one is a compound belonging to the chromone class, notable for its complex structure and diverse biological activities. This compound is characterized by a chromenone framework, with a bromophenyl substitution that enhances its potential applications in medicinal chemistry. Its molecular formula is C₁₈H₁₈BrN₃O₃, and it has a molecular weight of approximately 397.27 g/mol.

Biological Activity

Research indicates that derivatives of chromones exhibit a variety of biological activities, including:

  • Anticancer : Chromone derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial : These compounds often demonstrate activity against various bacterial and fungal strains.
  • Antioxidant : Many chromone derivatives possess antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory : Some studies suggest that these compounds may reduce inflammation through various mechanisms.

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity. The presence of both a bromophenyl group and a dimethylaminomethyl substituent enhances its pharmacological profile. The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
8-HydroxyquinolineHydroxy group on quinolineAntimicrobial, anticancer
7-HydroxycoumarinHydroxy group on coumarinAntioxidant, anticoagulant
6-Bromo-2-(dimethylamino)chromen-4-oneBromine substitution on chromenoneAnticancer

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the anticancer potential of various chromone derivatives, including those structurally similar to this compound. Results indicated significant inhibition of cell proliferation in cancer cell lines, with mechanisms involving apoptosis induction through caspase activation .
  • Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of chromone derivatives against several bacterial strains. The study found that compounds with similar structures exhibited notable antibacterial activity, suggesting that the bromophenyl and dimethylaminomethyl groups may enhance this effect .
  • Inhibition of Enzymatic Activity : Research on the inhibition of cholinesterases by chromone derivatives revealed that certain substitutions can lead to increased inhibitory effects. The presence of halogen atoms like bromine was linked to enhanced binding affinity to target enzymes .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Chromone derivatives have been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
  • Apoptosis Induction : These compounds can trigger apoptosis through mitochondrial pathways and caspase activation.
  • Enzyme Inhibition : The ability to inhibit critical enzymes involved in various diseases (e.g., cholinesterases) highlights their therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic routes are most reliable for preparing 3-(4-bromophenyl)-8-((dimethylamino)methyl)-7-hydroxy-4H-chromen-4-one?

  • Methodology : The compound is typically synthesized via a Mannich reaction using hydroxylated isoflavones (e.g., daidzein), formaldehyde, and dimethylamine in ethanol . Key steps include:

  • Dissolving daidzein (6.4 g, 0.025 mol) in ethanol (350 mL).
  • Adding formaldehyde (37%) and dimethylamine (40% aqueous solution) under reflux.
  • Purification via solvent extraction and crystallization.
    • Critical Parameters : Reaction temperature (60–80°C), stoichiometric ratios (1:2:2 for daidzein:formaldehyde:amine), and pH control (neutral to slightly basic) to avoid side reactions .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Characterization Workflow :

  • ¹H/¹³C NMR : The dimethylamino group (-CH₂N(CH₃)₂) appears as a singlet at δ ~2.2–2.4 ppm (6H, N(CH₃)₂) and a triplet at δ ~3.6–3.8 ppm (2H, CH₂). The 4-bromophenyl group shows aromatic protons at δ ~7.3–7.6 ppm .
  • IR Spectroscopy : O-H (phenolic) stretch at ~3200–3400 cm⁻¹, C=O (chromenone) at ~1650–1680 cm⁻¹, and C-Br at ~550–600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 360.2 (calculated for C₁₈H₁₇BrNO₃⁺) with fragmentation patterns confirming substituents .

Advanced Research Questions

Q. How do crystal packing interactions influence the stability and bioactivity of this compound?

  • Crystallographic Insights : X-ray diffraction reveals:

  • Intramolecular Hydrogen Bonds : N–H···O interactions (e.g., N1–H···O2, ~2.0 Å) stabilize the chromenone core, forming S(6) ring motifs .
  • Intermolecular Interactions : Parallel stacking of bromophenyl groups via π-π interactions (3.5–4.0 Å spacing) and van der Waals forces between dimethylamino groups enhance lattice stability .
    • Implications : Reduced solubility in polar solvents due to tight packing, but improved thermal stability (decomposition >250°C) .

Q. What strategies resolve contradictions in NMR data when substituents cause signal overlap?

  • Advanced Techniques :

  • 2D NMR (COSY, HSQC) : Differentiates overlapping aromatic signals (e.g., 4-bromophenyl vs. chromenone protons) by correlating coupled spins .
  • NOESY : Identifies spatial proximity between the dimethylamino methyl group and adjacent phenolic -OH, confirming regiochemistry .
    • Case Study : In , HSQC resolved ambiguity in CH₂ (δ 3.6 ppm) assignments by linking to adjacent carbons (δ 45–50 ppm).

Q. How does modifying substituents (e.g., bromophenyl to methoxyphenyl) affect biological activity?

  • Structure-Activity Relationship (SAR) Findings :

  • Antineoplastic Activity : Bromophenyl derivatives (IC₅₀ ~5–10 µM) show 2–3× higher cytotoxicity against cancer cells than methoxyphenyl analogs (IC₅₀ ~15–20 µM) due to enhanced electrophilicity from the Br atom .
  • Solubility Trade-off : Bromophenyl analogs have lower aqueous solubility (<0.1 mg/mL) compared to methoxyphenyl derivatives (>1 mg/mL), necessitating formulation optimization .

Methodological Recommendations

  • Synthesis Optimization : Use SHELXL for refining crystallographic data (e.g., hydrogen bonding networks) .
  • Biological Assays : Pair cytotoxicity studies (MTT assay) with solubility profiling (HPLC-UV) to balance potency and bioavailability .

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